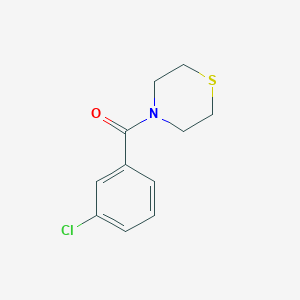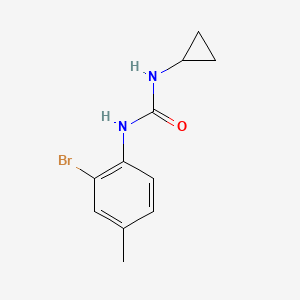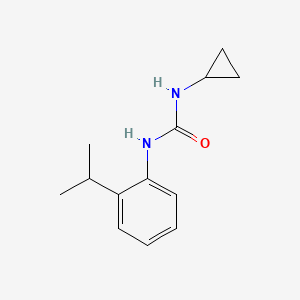
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, also known as CPIU, is a synthetic compound that is used primarily in scientific research. CPIU is a urea derivative and has been shown to have a variety of biochemical and physiological effects.
作用機序
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea acts as a competitive antagonist of the TRPV1 channel. This means that 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea binds to the channel and blocks its function, preventing the transmission of pain signals. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to blocking the function of the TRPV1 channel, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea in lab experiments is that it is a highly specific tool for studying the function of the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has a high affinity for the channel and does not interact with other ion channels or receptors. However, one limitation of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is that it is a synthetic compound and may not accurately represent the function of the TRPV1 channel in vivo.
将来の方向性
There are several future directions for research involving 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea. One area of research is the development of new pain medications that target the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for identifying new compounds that block the function of the channel. Another area of research is the study of the role of the TRPV1 channel in other physiological processes, such as inflammation and cancer. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for studying the function of the channel in these processes. Finally, there is a need for further research into the mechanism of action of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, particularly its effect on the release of neurotransmitters such as dopamine and serotonin.
合成法
The synthesis of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-propan-2-ylphenylamine in the presence of a suitable solvent and catalyst. The reaction typically takes place under reflux conditions and can be carried out in a variety of solvents, including dichloromethane, chloroform, and toluene. The yield of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea can be improved by using a higher reaction temperature and a longer reaction time.
科学的研究の応用
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is primarily used in scientific research as a tool for studying the function of the nervous system. Specifically, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is used to block the function of a type of ion channel known as the TRPV1 channel. This channel is involved in the transmission of pain signals and is a target for the development of new pain medications. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
1-cyclopropyl-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)11-5-3-4-6-12(11)15-13(16)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINQONIIBFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

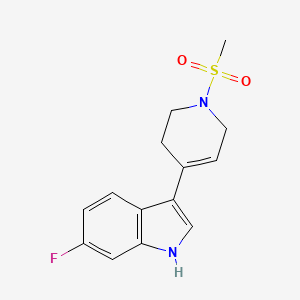


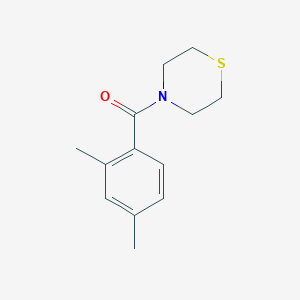
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

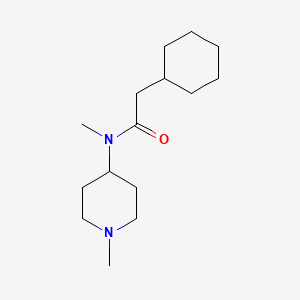

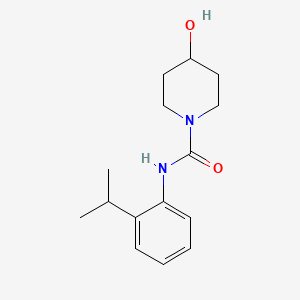
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
